3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
5-(4-FLUOROPHENYL)-2-{8-IMINO-7H,9H-[1,2,4]TRIAZOLO[1,5-D][1,2,4]TRIAZEPIN-5-YL}-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and trifluoromethyl groups in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Preparation Methods
The synthesis of 5-(4-FLUOROPHENYL)-2-{8-IMINO-7H,9H-[1,2,4]TRIAZOLO[1,5-D][1,2,4]TRIAZEPIN-5-YL}-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL involves multiple steps. One common method starts with the preparation of the key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . This intermediate is then subjected to various reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the pyrazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, typically using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-FLUOROPHENYL)-2-{8-IMINO-7H,9H-[1,2,4]TRIAZOLO[1,5-D][1,2,4]TRIAZEPIN-5-YL}-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Medicine: It has potential as a therapeutic agent due to its stability and bioavailability.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolo and pyrazole rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antibacterial activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits antibacterial and anticancer properties.
Triazolo[4,3-a]pyrazine: Used in the synthesis of various biologically active compounds.
The uniqueness of 5-(4-FLUOROPHENYL)-2-{8-IMINO-7H,9H-[1,2,4]TRIAZOLO[1,5-D][1,2,4]TRIAZEPIN-5-YL}-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL lies in its combination of fluorine and trifluoromethyl groups, which enhance its stability and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C15H12F4N8O |
---|---|
Molecular Weight |
396.30 g/mol |
IUPAC Name |
2-(8-amino-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(4-fluorophenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C15H12F4N8O/c16-9-3-1-8(2-4-9)10-6-14(28,15(17,18)19)27(25-10)13-24-23-11(20)5-12-21-7-22-26(12)13/h1-4,7,28H,5-6H2,(H2,20,23) |
InChI Key |
COGIZPYAVUEAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN=C(N2C1=NC=N2)N3C(CC(=N3)C4=CC=C(C=C4)F)(C(F)(F)F)O)N |
Origin of Product |
United States |
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